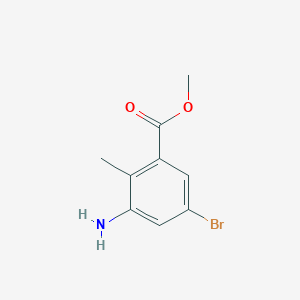![molecular formula C9H8N2O B1326463 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-69-7](/img/structure/B1326463.png)
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors, like related 1h-pyrrolo[2,3-b]pyridine derivatives, can affect multiple signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways .
Result of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in cell proliferation, differentiation, and survival. The compound inhibits the activity of these receptors by binding to their active sites, thereby preventing the phosphorylation events necessary for downstream signaling.
Cellular Effects
The effects of this compound on cellular processes are profound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells . It induces apoptosis and significantly reduces cell migration and invasion. Additionally, it affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. The compound’s ability to inhibit enzyme activity and alter gene expression makes it a potent tool for studying molecular mechanisms in cancer and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its inhibitory effects on cellular function can persist, although the degree of inhibition may vary depending on the experimental conditions. In vitro and in vivo studies have provided insights into its stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the levels of metabolites and overall metabolic flux. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cell membranes and reach intracellular targets is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its specificity and potency in biochemical reactions.
Preparation Methods
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyrrole derivatives with aldehydes in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.
Comparison with Similar Compounds
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyrrole ring fused to a pyridine ring but differ in the position of the nitrogen atom.
1H-pyrrolo[3,4-c]pyridine derivatives: These compounds have a similar structure but differ in the arrangement of the rings. The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQTBKKEANCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646750 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-69-7 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
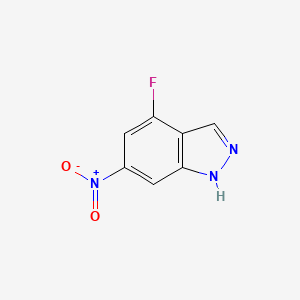
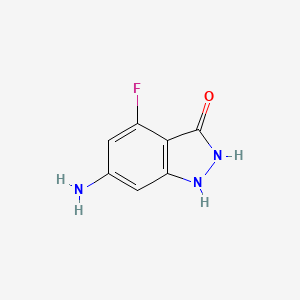
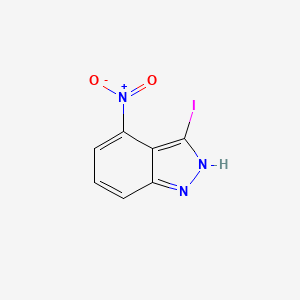

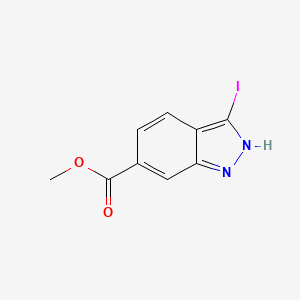



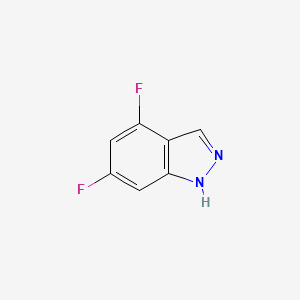
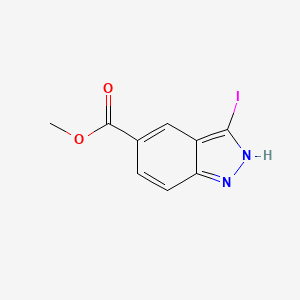
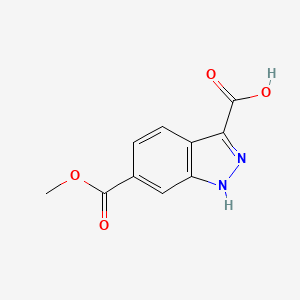

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
